molecular formula C19H20O3 B11383715 3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11383715
M. Wt: 296.4 g/mol
InChI Key: MQDXTUZOWINFBO-UHFFFAOYSA-N
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Description

3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is an organic compound with a complex structure that includes a cyclopentane ring fused with a furan and chromene ring system

Preparation Methods

The synthesis of 3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve the use of furan derivatives and suitable catalysts to form the furan ring.

    Formation of the chromene ring: This can be accomplished through cyclization reactions involving phenolic compounds and aldehydes.

    Final assembly: The final step involves the coupling of the cyclopentane, furan, and chromene rings to form the desired compound.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which 3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors or enzymes, modulating signaling pathways, or altering the activity of proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be compared with other similar compounds, such as:

    3-tert-butyl-4-hydroxyanisole: This compound has a similar tert-butyl group and aromatic structure but lacks the fused ring system.

    2,6-di-tert-butyl-4-methylphenol: This compound has a similar tert-butyl and methyl substitution pattern but lacks the complex fused ring system.

    4-hydroxy-3-tert-butylphenyl methyl ether: This compound has a similar tert-butyl group and aromatic structure but lacks the fused ring system.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

5-tert-butyl-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C19H20O3/c1-10-8-14-16(11-6-5-7-12(11)18(20)22-14)17-15(10)13(9-21-17)19(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

MQDXTUZOWINFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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